Hael-chlorambucil
CAS No.: 107480-21-7
VCID: VC0009144
Molecular Formula: C33H46Cl2N2O3
Molecular Weight: 589.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | Chlorambucil, also known by the brand name Leukeran, is a chemotherapy medication primarily used to treat specific types of cancers, such as chronic lymphocytic leukemia (CLL), Hodgkin lymphoma, and non-Hodgkin lymphoma . In the management of CLL, chlorambucil is often favored, especially among older patients, although it has been largely replaced by fludarabine as a first-line treatment for younger individuals . It belongs to the class of medications called alkylating agents, which impede cancer cell growth by interfering with their DNA and RNA . The drug is administered orally in tablet form and works by damaging the DNA of cancer cells, which prevents them from reproducing . As an alkylating agent, chlorambucil can affect cells beyond just the targeted cancerous ones . Common side effects include bone marrow suppression, increasing the risk of bleeding or infection . There is also a long-term risk of developing other cancers, as well as potential fertility issues . Autoimmune and inflammatory conditions, such as nephrotic syndrome, may also be treated with chlorambucil because of its immunosuppressive properties . Similar to chlorambucil, mechlorethamine hydrochloride (mustine hydrochloride) is another nitrogen mustard that is used as an alkylating agent, though chlorambucil is considered less toxic and can be administered orally . Chlorambucil was derived from nitrogen mustard, which was discovered after it was observed that military personnel exposed to sulfur mustard gas had decreased white blood cell counts . Chlorambucil was approved for medical use in the United States in 1957 and is included on the World Health Organization's List of Essential Medicines . |
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CAS No. | 107480-21-7 |
Product Name | Hael-chlorambucil |
Molecular Formula | C33H46Cl2N2O3 |
Molecular Weight | 589.6 g/mol |
IUPAC Name | [(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
Standard InChI | InChI=1S/C33H46Cl2N2O3/c1-32-16-14-26(22-24(32)8-11-27-28(32)15-17-33(2)29(27)12-13-30(38)36-33)40-31(39)5-3-4-23-6-9-25(10-7-23)37(20-18-34)21-19-35/h6-10,26-29H,3-5,11-22H2,1-2H3,(H,36,38)/t26?,27-,28+,29+,32+,33+/m1/s1 |
Standard InChIKey | PBKHSKUCHZCYLT-AVMGXJNKSA-N |
SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CCC(=O)N4)C)OC(=O)CCCC5=CC=C(C=C5)N(CCCl)CCCl |
Synonyms | 3-hydroxy-13,17-seco-5-androsten-17-oic-13,17-lactam (4-(bis(2-chloroethyl)amino)phenyl)butyrate HAEL-chlorambucil |
PubChem Compound | 129875 |
Last Modified | Jul 17 2023 |
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